

Synthesis of bioactive molecules using 4-Bromo-2,6-difluoroiodobenzene

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Compound of Interest

Compound Name:	4-Bromo-2,6-difluoroiodobenzene
Cat. No.:	B060733

An Application Guide to the Strategic Synthesis of Bioactive Molecules Using **4-Bromo-2,6-difluoroiodobenzene**

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Ortho-Difluoro Substitution and Ortho-Iodine

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine atoms provide unique pharmacokinetic and physicochemical properties, including enhanced metabolic stability, increased membrane permeability, and improved binding affinity. 4-Bromo-2,6-difluoroiodobenzene is a powerful building block for introducing this valuable moiety. Its primary strategic value lies in the differential reactivity of its two halogen atoms—iodine and bromine.

The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (typically palladium) than the carbon-bromine bond. This allows for a precise "two-handle" system on a single aromatic ring. It enables the construction of complex, multi-substituted aromatic cores in a controlled, stepwise manner. This guide provides an in-depth exploration of the key applications and protocols for leveraging **4-Bromo-2,6-difluoroiodobenzene** in the synthesis of advanced bioactive molecules.

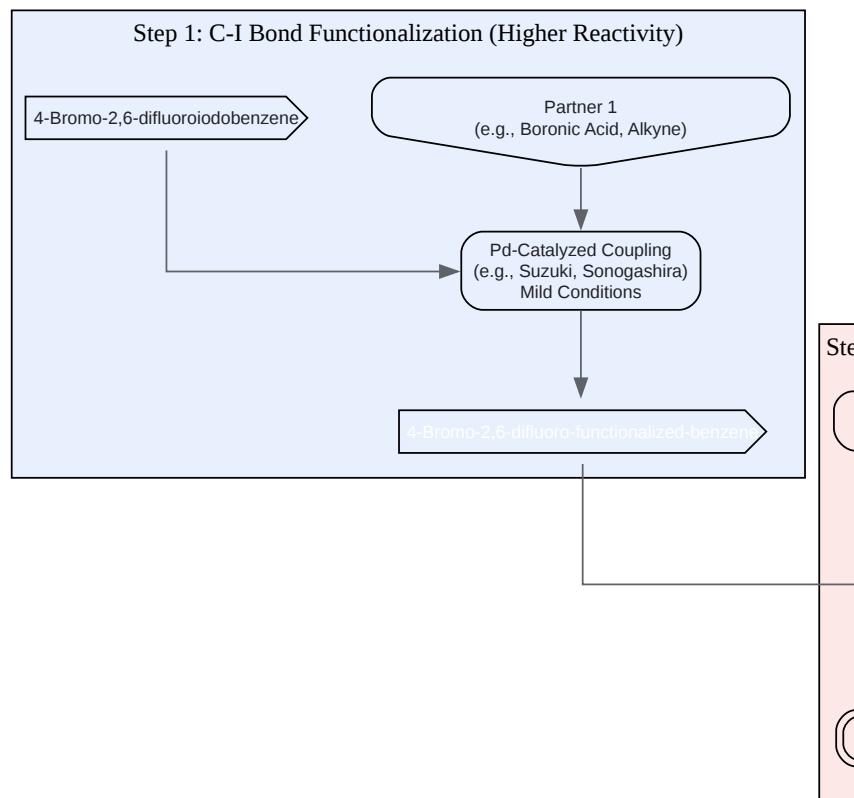
Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to its effective use in synthesis.

Property	Value
CAS Number	160976-02-3
Molecular Formula	C ₆ H ₂ BrF ₂ I
Molecular Weight	318.89 g/mol
Appearance	White to light yellow crystals
Melting Point	40-41°C
Storage	2-8°C, Sealed in dry, Keep in dark place

Core Synthetic Strategies: Sequential Cross-Coupling Reactions

The primary utility of **4-Bromo-2,6-difluoroiodobenzene** is realized through sequential palladium-catalyzed cross-coupling reactions. The workflow begins with the iodine atom, which is more reactive than the bromine atom. This allows for the introduction of a second substituent at the ortho position of the iodine atom.

[Click to download full resolution via product](#)**Caption:** Sequential functionalization w/

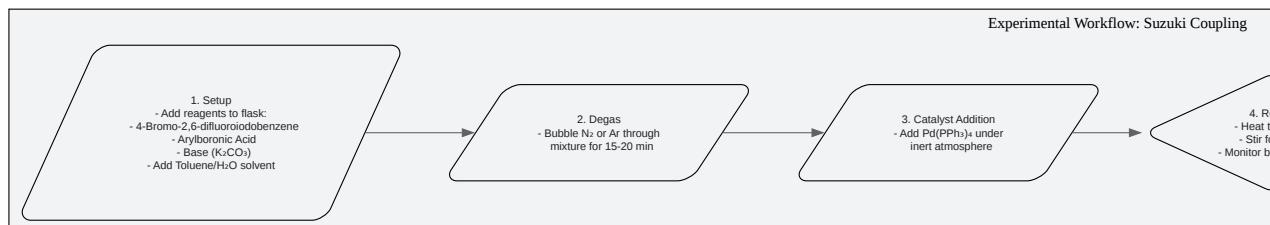
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a paramount tool for constructing carbon-carbon bonds, particularly in the synthesis of biaryl motifs common in pharmaceuticals and organic halides.^{[9][10]} When using **4-Bromo-2,6-difluoriodobenzene**, the reaction can be tuned to occur selectively at the C-I position by using mild

Causality Behind Experimental Choices:

- Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like $\text{Pd}(\text{PPh}_3)_4$ or combinations of a Pd(II) source (e.g., $\text{Pd}(\text{OAc})_2$) with phosphine ligands activate the palladium center and facilitate the oxidative addition and reductive elimination steps.^[9]
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the coupling reaction.
- Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is often used to dissolve both the organic-soluble halide and the water-soluble boronic acid.

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the iodine position of **4-Bromo-2,6-difluoriodobenzene**.

[Click to download full resolution via product](#)**Caption:** Workflow for a typical Suzuki coupling reaction.**Materials:**

- **4-Bromo-2,6-difluoroiodobenzene** (1.0 equiv)
- Arylboronic Acid (1.2 equiv)
- Potassium Carbonate (K_2CO_3) (2.0 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.03 equiv)
- Toluene and Water (e.g., 4:1 v/v mixture)
- Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na_2SO_4) for work-up
- Silica gel for chromatography

Procedure:

- To a round-bottom flask, add **4-Bromo-2,6-difluoroiodobenzene**, the arylboronic acid, and potassium carbonate.^[7]
- Add the toluene/water solvent mixture.
- Degas the resulting suspension by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.^[7]
- Under a positive pressure of inert gas, add the $Pd(PPh_3)_4$ catalyst.^[7]
- Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (HPLC).
- Upon completion, cool the mixture to room temperature and dilute with water.
- Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the 4-bromo-2,6-difluoro-biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming $C(sp^2)-C(sp)$ bonds, linking aryl halides with terminal alkynes.^{[11][12]} This reaction is further enhanced by the use of a dual-catalyst system of palladium and copper(I).^[11] As with the Suzuki reaction, careful control of conditions allows for selective coupling of the aryl halide and the terminal alkyne.

Causality Behind Experimental Choices:

- Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. $\text{Pd}(\text{PPh}_3)_4\text{Cl}_2$ is a common and stable pre-catalyst.
- Copper(I) Co-catalyst: Copper(I) salts (e.g., CuI) are crucial in the traditional Sonogashira cycle. The copper acetylide, formed *in situ*, is the species catalyzed version is robust and widely used.[\[12\]](#)[\[14\]](#)[\[15\]](#)
- Base: An amine base, such as triethylamine (Et_3N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid byproduct and to facilitate the reaction.
- Solvent: Anhydrous solvents like THF or DMF are typically used to prevent moisture from quenching reactive intermediates.

This protocol provides a general method for the selective alkynylation at the iodine position.

Materials:

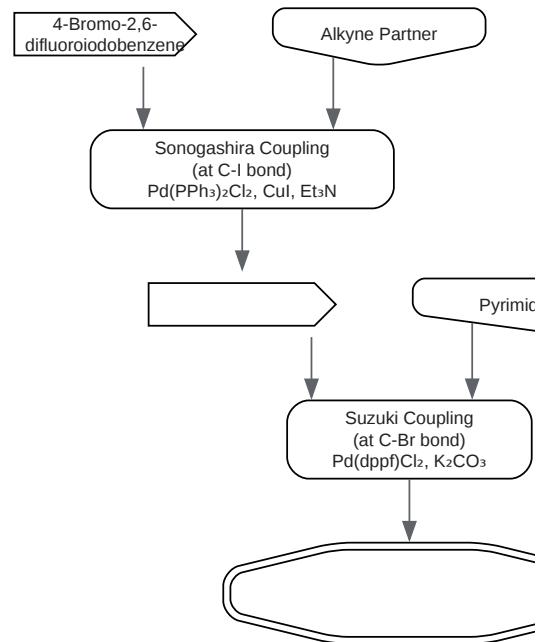
- **4-Bromo-2,6-difluoriodobenzene** (1.0 equiv)
- Terminal Alkyne (1.5 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{Pd}(\text{PPh}_3)_4\text{Cl}_2$] (0.03 equiv)
- Copper(I) Iodide (CuI) (0.05 equiv)
- Triethylamine (Et_3N) (3.0 equiv)
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve **4-Bromo-2,6-difluoriodobenzene** in anhydrous THF.
- Add the terminal alkyne, followed by triethylamine.
- To this solution, add the $\text{Pd}(\text{PPh}_3)_4\text{Cl}_2$ and CuI catalysts.
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting materials.
- Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts and concentrate the filtrate.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper) and water.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the product via flash column chromatography.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

The 2,6-difluorophenyl group is a key structural feature in many Type II kinase inhibitors, where it often resides in the "DFG-out" pocket of the ATP-binding domain. This group provides a core scaffold (a substituted pyrimidine) for a kinase inhibitor, demonstrating the power of sequential coupling with **4-Bromo-2,6-difluoriodobenzene**.

[Click to download full resolution via product](#)**Caption:** Synthesis of a kinase inhibitor**Synthetic Strategy:**

- Step 1 (Sonogashira Coupling): The synthesis begins with a Sonogashira coupling of **4-Bromo-2,6-difluoroiodobenzene** with a suitable terminal alkyne under specific conditions to selectively functionalize the C-I bond, leaving the C-Br bond intact.
- Step 2 (Suzuki Coupling): The resulting 4-bromo-2,6-difluoro(alkynyl)benzene intermediate is then subjected to a Suzuki coupling. This second reaction uses a boronic acid or ester derivative of a heterocyclic core, such as a pyrimidine or pyridine, which often serves as the "hinge" and is often difficult to access via other methods.

This stepwise approach provides unparalleled control and flexibility, enabling the rapid generation of diverse libraries of compounds for structure-activity studies.

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